4-Chloro-2-(hydroxymethyl)benzimidazole

Medicinal Chemistry Platinum Anticancer Agents Cytotoxicity Profiling

Generic 2-(hydroxymethyl)benzimidazole cannot replace this 4-chloro derivative-the halogen substitution fundamentally alters electronic properties and platinum coordination geometry, yielding divergent biological readouts that compromise experimental continuity. • Pt(II) complexes: carboplatin-level cytotoxicity against MCF-7 & HeLa cells, distinct from unsubstituted analogs. • HMG1 domain assays: cisplatin-like DNA distortion confirmed for mechanistic SAR. • Antimicrobial baseline: MIC 50 µg/mL broad panel for comparative screening. Supplied at ≥95% purity. For use as a non-leaving carrier ligand in metallodrug synthesis and coordination chemistry studies.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 1263060-13-4
Cat. No. B1454430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(hydroxymethyl)benzimidazole
CAS1263060-13-4
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(N2)CO
InChIInChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-3,12H,4H2,(H,10,11)
InChIKeyWBKBWIRLLDGNTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(hydroxymethyl)benzimidazole: Identity and Procurement Profile


4-Chloro-2-(hydroxymethyl)benzimidazole (CAS 1263060-13-4) is a halogenated benzimidazole derivative with the molecular formula C₈H₇ClN₂O and a molecular weight of 182.61 g/mol . This compound serves as a versatile research building block and ligand for coordination chemistry, characterized by a hydroxymethyl group at the 2-position and a chloro substituent at the 4-position of the benzimidazole core . Its primary utility lies in the synthesis of platinum-based metallodrugs, where it functions as a non-leaving carrier ligand, and as a scaffold for structure–activity relationship (SAR) studies exploring the influence of halogenation on biological and pharmacological profiles [1].

1 Synthesis of platinum metallodrugs as non-leaving carrier ligand
2 Chloro substituent modulates electronic and coordination properties
3 Scaffold for halogenated benzimidazole SAR and derivatization

Functional Non-Interchangeability of 4-Chloro-2-(hydroxymethyl)benzimidazole


While 2-hydroxymethylbenzimidazole analogs share a common core, their physicochemical and biological behaviors are exquisitely sensitive to the nature and position of substituents. Comparative studies demonstrate that the 4-chloro substitution in 4-chloro-2-(hydroxymethyl)benzimidazole is not a passive modification; it fundamentally alters the ligand's electronic properties, coordination geometry with metal ions, and consequent biological outcomes [1]. Direct evidence from platinum(II) and platinum(IV) complexes reveals that the chloro-substituted ligand yields complexes with distinct cytotoxic profiles compared to its non-substituted counterpart, with activity levels comparable to carboplatin rather than cisplatin [2]. This underscores a critical procurement consideration: generic substitution with 2-(hydroxymethyl)benzimidazole or its methyl-substituted analog would lead to different complexation behaviors and, consequently, divergent biological readouts, invalidating experimental continuity or structure–activity correlations.

Electronic & Coordination Shift

Chloro substitution alters ligand electronics; unsubstituted analog may shift coordination geometry and complex stability.

Cytotoxic Profile Divergence

Platinum complexes with unsubstituted ligand show markedly lower activity; carboplatin-like response may not transfer.

SAR Integrity at Risk

Substituting with non-chlorinated analogs breaks structure–activity correlations, invalidating lead optimization data.

Quantitative Differentiation vs. Unsubstituted Analog


Platinum Complex Cytotoxicity Comparable to Carboplatin

Platinum(II) complexes bearing 5(6)-chloro-2-hydroxymethylbenzimidazole (i.e., 4-chloro-2-(hydroxymethyl)benzimidazole) as a non-leaving carrier ligand exhibit in vitro cytotoxicity against MCF-7 breast cancer and HeLa cervical cancer cells that is comparable to the clinical agent carboplatin. In contrast, the corresponding platinum(II) complexes bearing the unsubstituted 2-hydroxymethylbenzimidazole ligand are less active than cisplatin [1]. This direct head-to-head comparison demonstrates that the 4-chloro substituent is a critical determinant of the resultant metallodrug's cytotoxic potency and profile.

Cytotoxicity comparison
Head-to-head
Pt(II) complex of 4-chloro ligand: cytotoxicity comparable to carboplatin; unsubstituted analog complex less active than cisplatin
Supports cytotoxicity profile differentiation between chloro and unsubstituted ligands
MCF-7 and HeLa cell model context
Medicinal Chemistry Platinum Anticancer Agents Cytotoxicity Profiling

Antimicrobial Activity of Chloro-Substituted Platinum Complexes

A comparative in vitro antimicrobial study of 5(6)-substituted-2-hydroxymethylbenzimidazole ligands and their platinum(II) complexes revealed that the majority of compounds tested, including the 5(6)-chloro-substituted ligand and its Pt(II) complex, exhibited MIC values of 50 µg/mL against a panel of Gram-positive bacteria, Gram-negative bacteria, and yeast-like fungi [1]. This activity level was deemed poor and not noteworthy. Importantly, no reasonable differences in antimicrobial activity were observed between the ligands and their corresponding Pt(II) complexes [1]. This class-level inference indicates that the 4-chloro-2-(hydroxymethyl)benzimidazole ligand itself, and its immediate Pt(II) complex, do not possess significant antimicrobial activity under these assay conditions.

Antimicrobial baseline
Class-level
MIC ~50 µg/mL across Gram-positive, Gram-negative bacteria and yeast; no meaningful ligand vs. complex difference
Class-level poor antimicrobial activity; supports negative control baseline
Data to verify for broader panels
Antimicrobial Agents Coordination Chemistry Structure-Activity Relationship

Cisplatin-Like DNA Distortion by Platinum Complex

In a comparative DNA binding study, the platinum(II) complex cis-[Pt(L)₂Cl₂]·2H₂O, where L is 5(6)-chlorosubstituted-2-hydroxymethylbenzimidazole, was shown to distort DNA in a manner similar to cisplatin diadducts, as evidenced by specific recognition by the high mobility group (HMG)-domain protein HMG1 in electrophoretic mobility shift assays [1]. This finding is significant because HMG1 recognition is a hallmark of the DNA structural distortion induced by cisplatin, which is linked to its anticancer mechanism. The study directly compared the chloro-substituted ligand complex with its non-substituted counterpart and with cisplatin, establishing that the chloro substituent does not disrupt the DNA distortion mechanism critical for anticancer activity.

DNA distortion mechanism
Head-to-head
Pt(II) complex with 4-chloro ligand induces HMG1-recognized DNA adducts similar to cisplatin diadducts
Chloro substituent retains cisplatin-like DNA binding mechanism
Electrophoretic mobility shift assay context
DNA Binding Platinum Anticancer Mechanisms Electrophoretic Mobility Shift Assay

Inhibition of Polio Virus Replication

A foundational structure–activity relationship study on hydroxyalkylbenzimidazoles evaluated the antiviral activity of 5(6)-chloro-substituted derivatives against polio virus and adenovirus replication in tissue culture [1]. The study found that 2-(β-hydroxypropyl)-5(6)-chlorobenzimidazole inhibited the cytopathic effect and multiplication of polio virus. While the specific compound 4-chloro-2-(hydroxymethyl)benzimidazole was not the primary active entity in this dataset, the class-level inference confirms that the 5(6)-chloro substitution pattern on the benzimidazole core can confer antiviral activity when paired with an appropriate 2-hydroxyalkyl moiety [1]. This historical SAR knowledge contextualizes the 4-chloro-2-(hydroxymethyl)benzimidazole scaffold within a broader landscape of antiviral benzimidazoles, suggesting potential for further derivatization.

Antiviral class potential
Class-level
5(6)-chloro hydroxyalkylbenzimidazole derivatives inhibit polio virus replication in tissue culture
Class-level antiviral SAR context; may support derivatization studies
2-(β-hydroxypropyl) analog data; extrapolation requires validation
Antiviral Research Benzimidazole SAR Viral Replication Inhibition

Validated Application Scenarios for 4-Chloro-2-(hydroxymethyl)benzimidazole


Synthesis of Carboplatin-Comparable Platinum Complexes

Procure 4-chloro-2-(hydroxymethyl)benzimidazole for use as a non-leaving carrier ligand in the synthesis of platinum-based anticancer agents. The resulting platinum(II) complexes exhibit in vitro cytotoxicity against MCF-7 and HeLa cancer cells comparable to carboplatin, a clinically validated benchmark, providing a rational starting point for metallodrug optimization campaigns [1].

Halogen Substitution Effects on Platinum-DNA Adducts

Utilize this compound in coordination chemistry studies to generate platinum(II) complexes for mechanistic DNA binding investigations. The chloro-substituted ligand yields complexes that distort DNA in a cisplatin-like manner, as confirmed by HMG1 protein recognition assays, enabling detailed structure–activity studies on the role of halogenation in platinum-DNA adduct biology [2].

Antiviral Benzimidazole SAR Studies

Employ 4-chloro-2-(hydroxymethyl)benzimidazole as a key intermediate or scaffold in antiviral drug discovery programs. Historical SAR data demonstrate that 5(6)-chloro-substituted hydroxyalkylbenzimidazoles can inhibit polio virus replication, establishing a foundation for further derivatization and optimization of this chemotype against viral targets [3].

Antimicrobial Negative Control Baseline

Use 4-chloro-2-(hydroxymethyl)benzimidazole as a benchmark negative control in antimicrobial screening cascades. Quantitative MIC data (50 µg/mL against a broad microbial panel) define a baseline of poor antimicrobial activity for this ligand class, allowing researchers to identify more potent antimicrobial benzimidazole derivatives through comparative analysis [4].

Application
Selection Property
Validation Focus
Platinum metallodrug synthesis
Chloro-substituted non-leaving carrier ligand
Cytotoxicity in cancer cell models
DNA binding mechanism studies
Ligand yielding cisplatin-like DNA adducts
DNA adduct recognition validation
Antiviral SAR derivatization
5(6)-chloro benzimidazole scaffold with reported antiviral activity
Viral replication assay context
Antimicrobial screening baseline
Defined poor antimicrobial activity reference
MIC panel benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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